molecular formula C9H15NO2 B13121092 Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- CAS No. 763904-78-5

Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-

Cat. No.: B13121092
CAS No.: 763904-78-5
M. Wt: 169.22 g/mol
InChI Key: ILNAWZRUSSBUFI-IEIXJENWSA-N
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Description

(2S)-2-Aminobicyclo[2.2.2]octane-2-carboxylic acid is a conformationally constrained β-amino acid featuring a bicyclo[2.2.2]octane scaffold. This rigid bicyclic structure imparts significant steric and stereochemical properties, making it valuable in medicinal chemistry, asymmetric catalysis, and peptide mimicry . The compound’s (2S) configuration ensures enantioselectivity in applications such as foldamer design and organocatalysis. Its synthesis typically involves resolution via diastereomeric salt formation, hydrogenation, and hydrolysis, as demonstrated in studies from Molecules (2013) . Key physical properties include a melting point of 208–210°C for the racemic form and optical activity ([α]D^20 = ±46.5° for enantiopure forms) .

Properties

CAS No.

763904-78-5

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(2S)-2-aminobicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c10-9(8(11)12)5-6-1-3-7(9)4-2-6/h6-7H,1-5,10H2,(H,11,12)/t6?,7?,9-/m0/s1

InChI Key

ILNAWZRUSSBUFI-IEIXJENWSA-N

Isomeric SMILES

C1CC2CCC1C[C@]2(C(=O)O)N

Canonical SMILES

C1CC2CCC1CC2(C(=O)O)N

Origin of Product

United States

Preparation Methods

Formation of the Bicyclo[2.2.2]octane Core

A key approach involves a Diels-Alder cycloaddition to assemble the bicyclic framework:

  • Diels-Alder Reaction : A 5-substituted 1,3-cyclohexadiene reacts with methacrolein under Lewis acid catalysis (e.g., ytterbium trichloride) to form the bicyclo[2.2.2]octane aldehyde intermediate. This step controls the stereochemistry, favoring the endo product due to secondary orbital overlap and steric directing effects from substituents on the diene.

  • Stereochemical Control : The facial selectivity of the dienophile approach is influenced by the substituents on the diene, directing the formation of the desired stereoisomer with the dimethylene bridge anti to the C-5 substituent.

Functional Group Transformations

  • Amination : The aldehyde intermediate undergoes reductive amination or other amination techniques to introduce the amino group at the 2-position. Ammonia or amine sources can be used to convert carbonyl groups into amines.

  • Carboxylation : The aldehyde or intermediate alcohols can be oxidized to carboxylic acids using oxidizing agents such as KMnO4 or other transition metal-catalyzed oxidations.

  • Resolution of Enantiomers : Diastereomeric salt formation using chiral acids like O,O'-dibenzoyltartaric acid enables the separation of enantiomers to isolate the (2S)-enantiomer specifically.

Detailed Preparation Methodology

Step Reagents/Conditions Description Outcome
1. Preparation of 5-substituted 1,3-cyclohexadiene Starting from cyclohexadienyl cation salt; nucleophilic addition with isobutyraldehyde Introduces methyl substituents mimicking leucine side chains Aldehyde intermediate with methyl groups at C-5
2. Henry Reaction Aldehyde + nitromethane under basic conditions Forms nitroalkene intermediate Nitroalkene suitable for reduction
3. Reduction and Amide Formation Lithium borohydride + Me3SiCl; then isoamyl acid chloride Converts nitroalkene to amine and then to amide Amino functionality introduced
4. Decomplexation Trimethylamine N-oxide Removes iron tricarbonyl complex Free diene obtained for cycloaddition
5. Diels-Alder Cycloaddition Diene + methacrolein, catalyzed by YbCl3 Forms bicyclo[2.2.2]octane aldehyde with stereocontrol Bicyclic core with aldehyde functionality
6. Amination Reductive amination with ammonia or amine source Converts aldehyde to amino group 2-amino substituted bicyclic compound
7. Oxidation Oxidizing agents (e.g., KMnO4) Converts aldehyde or alcohol to carboxylic acid 2-carboxylic acid functional group introduced
8. Resolution Diastereomeric salt formation with chiral acids Separation of (2S)-enantiomer Enantiomerically pure product

Alternative Preparation Routes

Oxidation of 1,4-Dimethylene Cyclohexane

  • Treating 1,4-dimethylene cyclohexane with oxidizing agents in the presence of transition metal catalysts (e.g., cobalt, ruthenium) can generate oxo-substituted bicyclo[2.2.2]octane intermediates, which can be further functionalized to the desired amino acid.

  • Halogenation agents (NaCl, KBr, SOCl2, PBr3) and strong acids (concentrated sulfuric acid, polyphosphoric acid) at elevated temperatures (80–150 °C) can facilitate functional group transformations on the bicyclic scaffold.

Hydroformylation and Amination

  • Hydroformylation of bicyclo[2.2.2]octane derivatives using carbon monoxide and hydrogen in the presence of cobalt or ruthenium catalysts at 90–250 °C and 5–300 bar pressure introduces aldehyde groups that can be converted to amino acids by subsequent amination.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Product Features Reference
Diels-Alder Cycloaddition 5-substituted 1,3-cyclohexadiene + methacrolein YbCl3 (Lewis acid) Room temp, stoichiometric Lewis acid Bicyclo[2.2.2]octane aldehyde with stereocontrol
Oxidation of 1,4-dimethylene cyclohexane 1,4-dimethylene cyclohexane Transition metal catalyst, oxidizing agent 80–150 °C, strong acid medium Oxo-substituted bicyclo[2.2.2]octane
Hydroformylation + Amination Bicyclo[2.2.2]octane derivative CO, H2, Co or Ru catalyst; NH3 90–250 °C, 5–300 bar Amino aldehyde intermediate
Diastereomeric Salt Resolution Racemic amino acid esters O,O'-dibenzoyltartaric acid Room temp, crystallization Enantiopure (2S)-amino acid

This comprehensive synthesis overview integrates multiple preparation strategies for “Bicyclo[2.2.2]octane-2-carboxylic acid, 2-amino-, (2S)-”, highlighting key reaction conditions, catalysts, and stereochemical considerations essential for achieving the desired enantiomerically pure product. The methods combine classical organic transformations such as Diels-Alder cycloadditions, oxidation, reductive amination, and chiral resolution, supported by catalytic systems to improve efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.

    Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides, esters, or other derivatives.

Scientific Research Applications

Chemistry: Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- is used as a building block in organic synthesis. Its unique bicyclic structure makes it a valuable intermediate for the synthesis of complex molecules, including natural products and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature allows researchers to investigate stereoselective processes and develop enantioselective catalysts.

Medicine: The compound has potential applications in drug discovery and development. Its bicyclic structure is found in several biologically active molecules, including antibiotics and anticancer agents. Researchers are exploring its use as a scaffold for designing new therapeutic agents .

Industry: In the industrial sector, Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or substrate. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with the target molecules, stabilizing the compound-enzyme complex and modulating the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

The compound is compared to other bicyclo[2.2.2]octane-based β-amino acids with variations in stereochemistry, substituent positions, and ring saturation:

Compound Name Structure Features Melting Point (°C) [α]D^20 (c, H2O) Key Applications Reference
(2S)-2-Aminobicyclo[2.2.2]octane-2-carboxylic acid 2-amino, 2-carboxylic acid, saturated 208–210 (rac) +46.5° (enantiopure) Foldamers, catalysts
cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid (±)-8 3-amino (cis), saturated 208–210 (exp), 232–235 (lit) ±46.5° Resolution studies
trans-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid (±)-6 3-amino (trans), saturated 255–260 +35.1° NMR/X-ray crystallography
3-endo-Aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid (±)-5 3-endo-amino, unsaturated (octene) 250–255 N/A Hydrogenation intermediates

Key Observations :

  • Ring Saturation : Unsaturated analogs (e.g., octene derivatives) exhibit lower melting points (228–255°C) compared to saturated analogs (208–260°C), reflecting differences in molecular packing .
  • Stereochemical Effects: The cis-3-amino isomer (±)-8 shows a significant discrepancy between experimental (208–210°C) and literature (232–235°C) melting points, suggesting polymorphic behavior or synthesis route-dependent purity .
  • Optical Activity: Enantiopure forms of (2S)-2-amino and cis-3-amino derivatives display high optical rotations ([α]D^20 ~ ±46°), critical for chiral applications .
Functionalized Derivatives

Pharmaceutical derivatives like Pimodivir (JNJ-63623872) incorporate the bicyclo[2.2.2]octane-2-carboxylic acid scaffold with additional pharmacophores:

  • Structure: (2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid .
  • Activity : Inhibits influenza A PB2 polymerase subunit by blocking 7-methyl GTP cap binding, demonstrating antiviral efficacy .
  • Comparison: Unlike simpler β-amino acids, Pimodivir’s extended substituents enhance target specificity but reduce conformational rigidity compared to the parent scaffold .
Bicyclo[2.2.1]octane and Other Bicyclic Analogs
  • Bicyclo[2.2.1]heptane Derivatives : Less strained but less rigid than bicyclo[2.2.2]octane, limiting their utility in enforcing backbone torsion angles .
  • Bicyclo[3.3.0]octane-2-carboxylic Acid : Larger ring size increases flexibility, reducing steric constraints critical for foldamer design .
Conformational Restriction in Foldamers

The bicyclo[2.2.2]octane scaffold restricts backbone torsion angles (φ/ψ) to narrow ranges, enabling predictable secondary structures in oligoamides and oligoureas. This property is superior to monocyclic β-amino acids (e.g., proline derivatives) and less flexible than adamantane-based systems .

Pharmacological Relevance
  • Antiviral Agents : Pimodivir’s success highlights the scaffold’s adaptability for drug design, though its complexity increases synthetic challenges .

Biological Activity

Bicyclo[2.2.2]octane-2-carboxylic acid, 2-amino-, (2S)- is a bicyclic compound recognized for its significant biological activities, particularly in medicinal chemistry and drug design. This article delves into its synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

Bicyclo[2.2.2]octane-2-carboxylic acid, 2-amino-, (2S)- has a rigid bicyclic structure characterized by a carboxylic acid functional group at the second carbon position and an amino group. Its molecular formula is C9H15NO2, with a molecular weight of approximately 169.23 g/mol.

PropertyValue
Molecular FormulaC9H15NO2
Molecular Weight169.23 g/mol
Structure TypeBicyclic
Biological ActivityAntagonistic effects on neurotransmitter transporters

Synthesis Methods

The synthesis of Bicyclo[2.2.2]octane-2-carboxylic acid can be achieved through various methods, including:

  • Diels-Alder reactions : A method that allows the formation of the bicyclic structure through cycloaddition reactions.
  • Ring-closing metathesis : This technique facilitates the formation of cyclic compounds by creating carbon-carbon bonds.

These synthetic pathways enable modifications that enhance biological activity and specificity towards target proteins.

Biological Activity

Research has shown that bicyclo[2.2.2]octane derivatives exhibit various biological activities, particularly in their interactions with neurotransmitter transporters. Notable findings include:

  • Inhibition of Dopamine Transporter : A study demonstrated that certain derivatives bind effectively to the dopamine transporter, exhibiting binding affinities comparable to cocaine (IC50 = 270 nM) .
  • Selectivity for Amino Acid Transporters : The compound has been identified as a selective inhibitor for L-type amino acid transporters, influencing cellular uptake and metabolism of amino acids .
  • Antiviral Properties : Dihydroxylated derivatives have been explored as scaffolds for antiviral agents, showcasing potential in therapeutic applications against viral infections .

Case Studies

  • Neurotransmitter Interaction Study :
    • A series of 2-substituted-6-amino-5-phenylbicyclo[2.2.2]octanes were synthesized and tested for their inhibitory potency on dopamine transporters.
    • Results indicated that modifications to the bicyclic structure significantly influenced binding affinity and selectivity towards different neurotransmitter systems .
  • Amino Acid Transporter Research :
    • The interaction of bicyclo[2.2.2]octane derivatives with glutamate dehydrogenase was investigated, revealing that these compounds could enhance glutamine oxidation and insulin secretion in pancreatic cells .

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